2-(Azetidin-3-yloxy)-5-bromopyridine

Catalog No.
S839470
CAS No.
1186327-93-4
M.F
C8H9BrN2O
M. Wt
229.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Azetidin-3-yloxy)-5-bromopyridine

CAS Number

1186327-93-4

Product Name

2-(Azetidin-3-yloxy)-5-bromopyridine

IUPAC Name

2-(azetidin-3-yloxy)-5-bromopyridine

Molecular Formula

C8H9BrN2O

Molecular Weight

229.07 g/mol

InChI

InChI=1S/C8H9BrN2O/c9-6-1-2-8(11-3-6)12-7-4-10-5-7/h1-3,7,10H,4-5H2

InChI Key

MMRNQLTXIVQONY-UHFFFAOYSA-N

SMILES

C1C(CN1)OC2=NC=C(C=C2)Br

Canonical SMILES

C1C(CN1)OC2=NC=C(C=C2)Br

2-(Azetidin-3-yloxy)-5-bromopyridine is a heterocyclic compound characterized by its unique structure, which includes an azetidine ring and a brominated pyridine moiety. The molecular formula of this compound is C9H10BrN2O, with a molecular weight of approximately 243.10 g/mol. The compound features a bromine atom located at the fifth position of the pyridine ring, linked to an azetidine-3-yloxy substituent. This combination imparts distinct chemical properties and potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.

Due to its functional groups:

  • Substitution Reactions: The bromine atom on the pyridine ring can be substituted with nucleophiles such as amines or thiols, allowing for the formation of diverse derivatives.
  • Oxidation and Reduction: The azetidine ring can be oxidized or reduced to introduce different functional groups.
  • Cycloaddition Reactions: The azetidine ring can participate in cycloaddition reactions to create larger ring systems.

The reactivity of this compound is influenced by the presence of the bromine atom, which serves as a good leaving group in nucleophilic substitution reactions.

Research indicates that compounds containing azetidine and pyridine structures often exhibit significant biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. 2-(Azetidin-3-yloxy)-5-bromopyridine has been studied for its potential as a pharmaceutical agent, particularly in targeting specific biological pathways involved in disease processes. Its unique combination of an azetidine ring and a brominated pyridine may enhance its interaction with biological targets, leading to improved therapeutic efficacy .

The synthesis of 2-(Azetidin-3-yloxy)-5-bromopyridine typically involves several steps:

  • Formation of the Azetidine Ring: This can be achieved through various methods, including cyclization reactions involving appropriate precursors.
  • Attachment to the Bromopyridine Moiety: This step often utilizes nucleophilic substitution reactions where the azetidine derivative reacts with 5-bromopyridine under basic conditions.

Industrial production methods may optimize these laboratory techniques for large-scale synthesis, possibly employing continuous flow reactors and green chemistry principles such as microwave irradiation to enhance yield and purity.

2-(Azetidin-3-yloxy)-5-bromopyridine serves multiple roles in scientific research:

  • Medicinal Chemistry: It is utilized as a building block for synthesizing biologically active molecules and potential drug candidates.
  • Organic Synthesis: The compound is valuable for creating more complex heterocyclic compounds through various chemical transformations.
  • Biological Studies: It is employed in studies examining the biological activity of azetidine-containing compounds, contributing to the understanding of their mechanisms of action.

Interaction studies involving 2-(Azetidin-3-yloxy)-5-bromopyridine focus on its binding affinity and selectivity towards specific biological targets. Techniques such as molecular docking simulations and in vitro assays are employed to evaluate how well this compound interacts with enzymes or receptors implicated in disease mechanisms. Initial findings suggest promising interactions with proteins involved in signaling pathways relevant to cancer and inflammation, indicating its potential therapeutic applications.

Several compounds exhibit structural similarities to 2-(Azetidin-3-yloxy)-5-bromopyridine, each possessing unique characteristics:

Compound NameStructure FeaturesUnique Properties
2-(Pyridin-2-yl)pyrimidine DerivativesPyridine ring with varied substitutionsStudied for various biological activities
3-Pyrrole-substituted 2-azetidinonesAzetidine ring with a pyrrole moietyDifferent reactivity profiles due to pyrrole presence
5-(Azetidin-3-yloxy)-2-bromopyridineAzetidine linked to a brominated pyridinePotential applications in medicinal chemistry
5-(Pyrrolidin-3-yloxy)-2-bromopyridinePyrrolidine ring instead of azetidineDifferent steric effects influencing reactivity
4-(Azetidin-3-yloxy)-2-bromopyridineVariation in position of the azetidine substituentMay exhibit different pharmacological profiles

The uniqueness of 2-(Azetidin-3-yloxy)-5-bromopyridine lies in its specific substitution pattern and the presence of both a bromine atom and an azetidine ring. This combination not only enhances its chemical reactivity but also makes it a versatile intermediate for various synthetic and biological applications.

XLogP3

1.3

Dates

Modify: 2023-08-16

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